4-((2,3-Dimethylphenyl)amino)-2-morpholino-4-oxobutanoic acid
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Overview
Description
4-((2,3-Dimethylphenyl)amino)-2-morpholino-4-oxobutanoic acid is an organic compound with a complex structure that includes a dimethylphenyl group, a morpholino group, and a butanoic acid moiety
Preparation Methods
The synthesis of 4-((2,3-Dimethylphenyl)amino)-2-morpholino-4-oxobutanoic acid typically involves multiple steps, starting with the preparation of the intermediate compounds. One common synthetic route includes the reaction of 2,3-dimethylaniline with a suitable acylating agent to form the corresponding amide. This intermediate is then reacted with morpholine and a suitable carboxylating agent under controlled conditions to yield the final product. Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, to improve yield and purity.
Chemical Reactions Analysis
4-((2,3-Dimethylphenyl)amino)-2-morpholino-4-oxobutanoic acid can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups under specific conditions. Common reagents for these reactions include halogens and nucleophiles. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
4-((2,3-Dimethylphenyl)amino)-2-morpholino-4-oxobutanoic acid has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and proteins.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as its role as an inhibitor of specific enzymes or as a lead compound for drug development.
Industry: It may be used in the development of new materials or as a component in industrial processes.
Mechanism of Action
The mechanism of action of 4-((2,3-Dimethylphenyl)amino)-2-morpholino-4-oxobutanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to the active site of an enzyme, inhibiting its activity and affecting the biochemical pathways in which the enzyme is involved. Detailed studies on its binding affinity, molecular docking, and structure-activity relationships help elucidate its mechanism of action.
Comparison with Similar Compounds
Similar compounds to 4-((2,3-Dimethylphenyl)amino)-2-morpholino-4-oxobutanoic acid include other amino acid derivatives and morpholino-containing compounds. These compounds may share similar structural features but differ in their specific functional groups and overall molecular architecture. The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
Properties
IUPAC Name |
4-(2,3-dimethylanilino)-2-morpholin-4-yl-4-oxobutanoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22N2O4/c1-11-4-3-5-13(12(11)2)17-15(19)10-14(16(20)21)18-6-8-22-9-7-18/h3-5,14H,6-10H2,1-2H3,(H,17,19)(H,20,21) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CQMXFRYXHMWIGK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)NC(=O)CC(C(=O)O)N2CCOCC2)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22N2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.36 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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